2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzyloxy group, a pyridin-2-yloxy group, and a pyrrolidin-1-yl group attached to an ethanone backbone
Scientific Research Applications
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated ethanone under basic conditions.
Introduction of the Pyrrolidin-1-yl Group: This step involves the reaction of pyrrolidine with a suitable electrophile to form the pyrrolidin-1-yl intermediate.
Attachment of the Pyridin-2-yloxy Group: This is typically done by reacting pyridine-2-ol with a halogenated intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridin-2-yloxy derivatives.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-
Properties
IUPAC Name |
2-phenylmethoxy-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-22-13-15-6-2-1-3-7-15)20-11-9-16(12-20)23-17-8-4-5-10-19-17/h1-8,10,16H,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKWVSAICNXSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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